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2-(1,1-Difluoroethyl)pyrazine is a fluorinated heterocyclic compound with the molecular formula and a molecular weight of 144.12 g/mol. It features a pyrazine ring substituted with a difluoroethyl group, which contributes to its unique chemical properties. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science, due to the presence of the difluoroethyl moiety that enhances lipophilicity and biological activity.
There is no current information available on the specific mechanism of action of 2-(1,1-Difluoroethyl)pyrazine.
As a relatively new compound, no documented safety information exists for 2-(1,1-Difluoroethyl)pyrazine. Due to the presence of fluorine atoms, it's advisable to handle it with caution in a well-ventilated laboratory using standard personal protective equipment until more information becomes available [].
2-(1,1-Difluoroethyl)pyrazine is a heterocyclic aromatic compound synthesized through various methods, including nucleophilic substitution reactions and cross-coupling reactions. Research studies have explored different synthetic routes to obtain this compound with high purity and yield. For instance, one study describes the synthesis of 2-(1,1-difluoroethyl)pyrazine via the reaction of 2-fluoropyrazine with 1,1-difluoroethyl iodide in the presence of a strong base [].
Research suggests that 2-(1,1-Difluoroethyl)pyrazine possesses various properties that make it potentially valuable in different scientific fields. Here are some potential applications being explored:
The biological activity of 2-(1,1-Difluoroethyl)pyrazine is an area of active research. The difluoroethyl group enhances the compound's lipophilicity, facilitating its penetration through biological membranes. Preliminary studies suggest that it may inhibit key enzymes involved in various disease processes, although specific molecular targets and mechanisms are still under investigation .
The synthesis of 2-(1,1-Difluoroethyl)pyrazine typically involves:
2-(1,1-Difluoroethyl)pyrazine has several potential applications:
Research into the interaction studies of 2-(1,1-Difluoroethyl)pyrazine is ongoing. Preliminary findings indicate that this compound may interact with various enzymes and receptors, potentially leading to significant biological effects. The exact pathways and molecular targets are still being explored through experimental studies aimed at understanding its pharmacological properties .
Several compounds share structural similarities with 2-(1,1-Difluoroethyl)pyrazine. Here are some notable examples:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 2-(Trifluoromethyl)pyrazine | Contains a trifluoromethyl group | Higher electron-withdrawing capacity affecting reactivity |
| 4-(Difluoromethyl)pyridine | Pyridine ring with a difluoromethyl substituent | Different electronic properties compared to pyrazines |
| 3-(Difluoromethyl)pyridine | Similar to above but at a different position | Variations in reactivity due to positional changes |
| 2-Chloro-6-(1,1-difluoroethyl)pyrazine | Contains both chlorine and difluoroethyl groups | Unique reactivity profile due to dual substituents |
The uniqueness of 2-(1,1-Difluoroethyl)pyrazine lies in its combination of the difluoroethyl group with the pyrazine structure, providing distinct chemical and physical properties that differentiate it from these analogs. Its balanced lipophilicity and electronic effects make it a versatile building block in organic synthesis and medicinal chemistry .
Corrosive;Acute Toxic;Irritant